5'-Hydroxy Drospirenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5'-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18-21,26H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJDAVVZBEUJC-FLBZTRTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857760 | |
| Record name | (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-71-9 | |
| Record name | (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Hydroxy Drospirenone
Strategic Approaches to Steroidal Core Synthesis Relevant to Drospirenone (B1670955) Derivatives
The synthesis of drospirenone and its derivatives is a testament to the advancements in steroid chemistry. The construction of the characteristic tetracyclic steroid nucleus, along with its specific stereochemistry, provides the foundation upon which the unique features of drospirenone are built.
Key Synthetic Routes for the Drospirenone Scaffold
The synthesis of the drospirenone scaffold has been approached through various strategic routes, often starting from readily available steroid precursors. mdpi.com A common starting material is 3β-hydroxy-5-androsten-17-one. google.com One of the earliest and most referenced syntheses was developed by Schering AG. mdpi.comresearchgate.net This route involves the initial modification of a steroid precursor to introduce the necessary functionalities for subsequent cyclopropanation and lactonization reactions. mdpi.comresearchgate.net
A notable strategy involves the use of microbial hydroxylation as a key step. For instance, the dihydroxylation of dehydroepiandrosterone (B1670201) by the fungus Colletotrichum lini to produce 7α,15α-dihydroxyandrostenolone is a critical step in some industrial syntheses of drospirenone. asm.orgresearchgate.net This biocatalytic approach offers high regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods. asm.orgbohrium.com
More recent approaches have focused on improving efficiency and reducing the use of hazardous reagents. researchgate.netgoogle.com These methods often employ novel catalytic systems and streamline the synthetic sequence. For example, a nonclassical semi-synthesis of drospirenone has been reported that utilizes a cross-metathesis reaction as a key step for introducing the C17 side chain, avoiding the need for protecting groups and heavy-metal-based oxidants. researchgate.net
Chemical Transformations for Introducing Cyclopropane (B1198618) and Lactone Moieties
The defining structural features of drospirenone are the two cyclopropane rings at the C6-C7 and C15-C16 positions and the γ-lactone ring at C17. beilstein-journals.org The introduction of these moieties requires specific and often stereoselective chemical transformations.
The formation of the cyclopropane rings is typically achieved through reactions like the Simmons-Smith cyclopropanation or variations thereof. researchgate.net For instance, the synthesis of the 6β,7β-methylene unit can be accomplished through a stereoselective reduction of a tertiary alcohol followed by a tandem oxidation/cyclopropanation reaction. researchgate.net Another method involves the Corey cyclopropanation of a suitable enone precursor. mdpi.com The use of organocatalysts in Michael-initiated ring closure (MIRC) reactions has also been explored for the asymmetric synthesis of cyclopropyl (B3062369) moieties. rsc.org
The construction of the spirolactone ring is another critical step. A common method involves the reaction of the 17-keto group of a steroid intermediate with a suitable three-carbon synthon, such as propargyl alcohol. researchgate.netgoogle.com This is typically followed by hydrogenation of the triple bond and subsequent acid-catalyzed lactonization. researchgate.netgoogle.com Oxidative lactonization of a corresponding pentenoic acid derivative is another viable strategy. mdpi.com The choice of oxidizing agent is crucial for the efficiency and purity of the final product, with modern methods favoring reagents like TEMPO over traditional heavy-metal oxidants to improve the impurity profile. google.comgoogle.com
Directed Hydroxylation Techniques in Complex Steroid Synthesis
The introduction of a hydroxyl group at a specific position on the complex steroid scaffold, as in the case of 5'-Hydroxy Drospirenone, presents a significant synthetic challenge due to the presence of multiple reactive C-H bonds. researchgate.netnumberanalytics.com
Regioselective and Stereoselective Hydroxylation Strategies
Achieving regioselectivity and stereoselectivity in steroid hydroxylation is paramount for the synthesis of specific derivatives. asm.orgacs.org Several strategies have been developed to address this challenge:
Biocatalysis: Microbial hydroxylation using various fungi and bacteria is a powerful tool for introducing hydroxyl groups at specific positions with high selectivity. asm.orgbohrium.comconicet.gov.ar For example, certain fungal strains can perform hydroxylations at the 11α-, 11β-, 15α-, and 16α-positions. conicet.gov.ar Cytochrome P450 monooxygenases are key enzymes in these transformations, and their substrate specificity can be engineered through directed evolution to achieve desired hydroxylation patterns. acs.orgrsc.orghep.com.cn While highly selective, the use of whole-cell systems can sometimes lead to a mixture of hydroxylated products. asm.org The use of isolated and recombinant enzymes can overcome this limitation. asm.org
Directed Metal-Catalyzed C-H Hydroxylation: This approach utilizes a directing group within the steroid molecule to guide a metal catalyst to a specific C-H bond for oxidation. Copper-catalyzed hydroxylations have been studied in this context, where a ligand attached to the steroid directs the oxidation to a proximate C-H bond. acs.org
Chemical Oxidation: While often less selective, chemical oxidizing agents can be used. The selectivity can sometimes be influenced by the steric and electronic environment of the C-H bonds in the steroid nucleus.
Optimization of Reaction Conditions for Hydroxyl Group Introduction
The successful introduction of a hydroxyl group depends heavily on the optimization of reaction conditions. numberanalytics.com For biocatalytic hydroxylations, this includes factors such as the choice of microbial strain or enzyme, culture medium composition, pH, temperature, and incubation time. scispace.comresearchgate.net The concentration of the steroid substrate and the use of inducers to enhance enzyme expression are also critical parameters. scispace.com
In chemical hydroxylations, key parameters to optimize include the choice of catalyst, oxidant, solvent, temperature, and reaction time. acs.org For instance, in copper-catalyzed reactions, the nature of the ligand, the copper source, and the type of oxidant can significantly impact the yield and selectivity of the hydroxylation. acs.org High-throughput screening and response surface methodology are often employed to rapidly identify optimal reaction conditions. numberanalytics.com
Derivatization and Impurity Synthesis Relevant to this compound
This compound is recognized as an impurity of Drospirenone. evitachem.comnih.govclearsynth.com Its synthesis is relevant for analytical purposes, such as for use as a reference standard in quality control to ensure the purity of the final drug product. clearsynth.com
The synthesis of this compound would likely involve the hydroxylation of Drospirenone itself or a late-stage intermediate. evitachem.com This could potentially be achieved through the aforementioned hydroxylation techniques. The formation of impurities can also occur under certain reaction conditions. For example, acidic treatment of drospirenone can lead to the formation of other degradation products. nih.gov
The derivatization of drospirenone and its impurities is also important for their analysis, particularly in biological matrices. scispace.comnih.gov For instance, derivatization with reagents like dansyl chloride can improve their detection by techniques such as UPLC-MS/MS. chromatographyonline.comchromatographyonline.com The development of sensitive analytical methods often requires the synthesis and characterization of potential impurities and their derivatives. rsc.org
Table 1: Key Synthetic Reactions in Drospirenone Synthesis
| Reaction Type | Reagents and Conditions | Purpose | Reference(s) |
|---|---|---|---|
| Microbial Dihydroxylation | Colletotrichum lini | Introduction of 7α and 15α hydroxyl groups | asm.orgresearchgate.net |
| Corey Cyclopropanation | Trimethylsulfoxonium iodide | Formation of cyclopropane ring | mdpi.com |
| Simmons-Smith Cyclopropanation | Diiodomethane, Zinc-Copper couple | Formation of cyclopropane ring | researchgate.net |
| Cross-Metathesis | Grubbs-Hoveyda 2nd gen. catalyst | C17 side chain introduction | researchgate.net |
| Alkyne Addition | Propargyl alcohol, base | Introduction of C17 side chain for lactone formation | researchgate.netgoogle.com |
| Hydrogenation | H₂, Pd/C | Reduction of alkyne to alkane | researchgate.netgoogle.com |
Synthesis of Ring-Opened Alcohol Impurities and Analogs
The formation of ring-opened alcohol impurities of drospirenone, such as 3β,5β-Dihydroxy Drospirenone Ring-opened Alcohol Impurity, primarily occurs through the hydrolytic cleavage of the γ-lactone ring at the C17 position. This process fundamentally alters the steroid's structure from a compact spiro-lactone to a more flexible acyclic chain, introducing polar hydroxyl groups that change its chemical properties.
One documented method for preparing a drospirenone impurity involves dissolving the raw material in acetone (B3395972) and treating it with concentrated hydrochloric acid in an ice bath. The reaction mixture is then heated to 70°C for three hours. After cooling, the solution is neutralized with sodium carbonate, and the product is isolated by spin-drying, followed by extraction with dichloromethane (B109758) and recrystallization from ethyl acetate. This process yields a mixture of intermediates, which can be further purified. patsnap.com
The synthesis of 7β-Hydroxymethyl Drospirenone, another related compound, can be achieved through enzymatic and chemical transformations. evitachem.com Cytochrome P450 enzymes, particularly engineered variants of P450 BM3, have shown high regioselectivity for C-7β hydroxylation of steroid substrates, with conversion rates exceeding 90%. evitachem.com Microbial biotransformation is another technique employed to produce various hydroxylated derivatives of anabolic steroids. evitachem.com
Preparation of Reference Standards for Related Hydroxylated Compounds
The preparation of reference standards for hydroxylated impurities is essential for their identification and quantification in bulk drug manufacturing. veeprho.com These standards are used in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the final product meets stringent purity requirements.
For instance, the synthesis of this compound as a reference standard can start from drospirenone itself. evitachem.com The process typically involves reduction reactions to convert a ketone group into a hydroxyl group. evitachem.com Purification is then carried out using methods like crystallization or chromatography to achieve a high degree of purity. evitachem.com
A patented process for drospirenone synthesis, which can be adapted for creating hydroxylated derivatives, involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol. google.com This multi-step process includes the selective oxidation of the 3β-hydroxy group using reagents like 2-iodoxybenzoic acid (IBX). Careful control of reaction conditions, such as temperature, is crucial to prevent the formation of unwanted byproducts. For example, temperatures above 70°C can lead to the formation of C1-C2 unsaturated derivatives. google.com
The synthesis of a brominated intermediate, 7α-bromo-5,6β-epoxy-15β,16β-methylene-3β-pivaloyloxy-5β-androstan-17-one, which is useful in drospirenone synthesis, has also been described. google.com This process avoids the use of toxic solvents and carcinogenic reagents, highlighting a move towards safer and more environmentally friendly synthetic routes. google.com
Biotransformation and Metabolic Pathway Elucidation of 5 Hydroxy Drospirenone and Its Precursors
Enzymatic Biotransformation Mechanisms of Drospirenone (B1670955)
The metabolism of drospirenone is extensive and proceeds through several key enzymatic reactions. These transformations primarily occur in the liver and involve Phase I and Phase II metabolic pathways. nih.govmdpi.com
Cytochrome P450-Mediated Hydroxylation Pathways (e.g., CYP3A4 involvement)
While a significant portion of drospirenone metabolism occurs independently of the cytochrome P450 (CYP) system, the CYP3A4 enzyme does play a role in its oxidative metabolism. drugbank.comwikipedia.orgmpa.se In vitro studies using human liver microsomes have shown that drospirenone is metabolized to a minor extent by CYP3A4. pharmacompass.comfda.gov This enzymatic hydroxylation can lead to the formation of various hydroxylated derivatives. nih.gov The involvement of CYP3A4 is a consideration in the context of potential drug-drug interactions, as inhibitors or inducers of this enzyme could theoretically alter drospirenone's metabolic profile. wikipedia.orgmedscape.com
Fungal biotransformation studies, which can mimic mammalian metabolism, have also highlighted the role of cytochrome P450 monooxygenase systems in the hydroxylation of drospirenone. aub.edu.lb For instance, incubation of drospirenone with the fungus Cunninghamella elegans resulted in several hydroxylated metabolites, demonstrating the potential for such reactions in its metabolic pathway. nih.govaub.edu.lb
Conjugation Reactions (e.g., Glucuronidation, Sulfation) and their Metabolites
Following initial metabolic transformations, drospirenone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. mdpi.comuomus.edu.iqlongdom.org The main conjugation pathways are glucuronidation and sulfation. nih.govwikipedia.orgfda.gov
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches glucuronic acid to the metabolites. mdpi.comlongdom.org A significant portion of drospirenone metabolites found in urine are in the form of glucuronide conjugates. wikipedia.orgfda.gov
Sulfation: Sulfotransferase (SULT) enzymes catalyze the transfer of a sulfate (B86663) group to the metabolites. uomus.edu.iqlongdom.org Sulfate conjugates also represent a substantial fraction of the metabolites excreted in urine and feces. wikipedia.orgfda.gov
These conjugation reactions are crucial for the detoxification and elimination of drospirenone from the body. longdom.org
Identification and Characterization of Metabolite Profiles
The extensive metabolism of drospirenone results in a diverse range of metabolites.
Primary and Secondary Metabolites of Drospirenone
The two major and most well-characterized metabolites of drospirenone are pharmacologically inactive: pharmgkb.orgpharmgkb.org
The acid form of drospirenone (M11): Formed through the hydrolysis of the lactone ring. drugbank.compharmacompass.comnih.gov
4,5-dihydro-drospirenone-3-sulfate (M14): Formed by the reduction of the C4-C5 double bond and subsequent sulfation. drugbank.comwikipedia.orgnih.gov
Beyond these primary metabolites, at least 20 different metabolites have been identified in urine and feces, indicating a complex metabolic cascade. europeanreview.orgwikipedia.orgfda.gov These are largely found as glucuronide and sulfate conjugates. wikipedia.orgfda.gov
Formation Pathways of Hydroxylated Derivatives, Including 5'-Hydroxy Drospirenone
Hydroxylated derivatives of drospirenone are formed through oxidative metabolism, with some contribution from the CYP3A4 enzyme. drugbank.commpa.sepharmgkb.org The formation of this compound specifically involves the introduction of a hydroxyl group at the 5' position of the drospirenone molecule. evitachem.comnih.gov This can be achieved through chemical synthesis, often involving reduction reactions to convert a ketone to an alcohol. evitachem.com While the precise enzymatic pathway for the in vivo formation of this compound is not extensively detailed in the provided search results, it is plausible that it arises from the broader hydroxylation pathways that metabolize drospirenone. evitachem.comnih.gov
Table of Research Findings on Drospirenone Metabolism
Table of Mentioned Chemical Compounds
In Vitro Biotransformation Models and Experimental Design
In vitro models are indispensable tools for studying drug metabolism, providing a controlled environment to investigate specific metabolic reactions and the enzymes involved.
Human liver microsomes are a standard in vitro tool for metabolism studies as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. fda.govnih.govwikidoc.orgfda.gov Studies using human liver microsomes have shown that drospirenone is metabolized to a minor extent, primarily by the CYP3A4 enzyme. fda.govnih.govwikidoc.orgfda.gov The turnover of drospirenone in these systems is relatively low, with oxidation products being formed in very small amounts. nih.gov The main metabolites identified in human plasma, the acid form of drospirenone (formed by opening the lactone ring) and 4,5-dihydrodrospirenone-3-sulfate, are produced through CYP-independent pathways. fda.govfda.govnih.govwikipedia.org
Table 1: In Vitro Metabolism of Drospirenone
| In Vitro System | Key Findings | Primary Metabolites | Enzyme Involvement | Reference |
|---|---|---|---|---|
| Human Liver Microsomes | Minor metabolism of drospirenone. | Acid form of drospirenone, 4,5-dihydrodrospirenone-3-sulfate. | Primarily CYP3A4 (minor role). | fda.govnih.govwikidoc.orgfda.govnih.gov |
| Recombinant Human CYP Enzymes (e.g., in V79 cells) | Low turnover of drospirenone. | Oxidation products in very low amounts. | Confirmed low contribution of CYP3A4. | nih.gov |
This table summarizes the findings from in vitro studies on drospirenone metabolism.
Microbial transformation serves as a valuable model for predicting mammalian metabolism due to the similarities between microbial and mammalian enzyme systems, particularly the cytochrome P450 monooxygenases. researchgate.netaub.edu.lb Fungi, in particular, are known for their ability to perform stereo- and regio-selective hydroxylation of steroids. aub.edu.lb
Studies involving the biotransformation of drospirenone using various fungal strains have been conducted to explore its metabolic fate. For instance, incubation of drospirenone with the fungus Cunninghamella elegans resulted in the formation of several hydroxylated metabolites. aub.edu.lbnih.gov These included new compounds such as 6β,7β,15β,16β-dimethylene-3-oxo-14α-hydroxy-17α-pregn-4-ene-21,17-carbolactone and 6β,7β,15β,16β-dimethylene-3-oxo-11β,14α-dihydroxy-17α-pregn-4-ene-21,17-carbolactone. aub.edu.lbnih.gov
Similarly, studies with fungi from the order Mucorales, such as Absidia corymbifera, Absidia coerulea, and Syncephalastrum racemosum, have yielded hydroxylated and epimerized products of drospirenone. conicet.gov.ar The primary reactions observed were hydroxylation at the C-11 and C-2 positions, as well as epimerization at C-17. conicet.gov.ar These microbial transformation studies provide insights into potential metabolic pathways that may also occur in mammals, including various hydroxylation reactions.
In activated sludge systems, which contain diverse microbial communities, drospirenone undergoes rapid biotransformation. researchgate.netacs.org The main transformation pathways identified were 1,2-dehydrogenation to form spirorenone (B1212842) and hydrolysis of the lactone ring. acs.org Hydroxylation was also observed as a minor pathway. acs.org
Table 2: Microbial Transformation Products of Drospirenone
| Microorganism/System | Transformation Type | Resulting Products | Reference |
|---|---|---|---|
| Cunninghamella elegans | Hydroxylation | 14α-hydroxy, 11β,14α-dihydroxy derivatives | aub.edu.lbnih.gov |
| Mucorales fungi (A. corymbifera, A. coerulea, S. racemosum) | Hydroxylation, Epimerization | 11α-hydroxy, 11β-hydroxy, 2β-hydroxy, and 17-epimer derivatives | conicet.gov.ar |
This table presents the metabolites of drospirenone identified through microbial transformation studies.
Use of Liver Microsomes and Recombinant Enzyme Systems
Computational Predictions of Metabolic Pathways and Enzyme Interactions
Computational methods, such as molecular docking, are increasingly used to predict potential drug-target interactions and metabolic pathways. plos.org These in silico approaches can simulate the binding of a drug molecule to the active site of a metabolic enzyme, providing insights into the likelihood and nature of the interaction. plos.org
For drospirenone, computational analyses can help predict its interaction with various CYP450 enzymes and other metabolizing enzymes. While in vitro studies have shown that CYP3A4 plays a minor role in drospirenone's oxidative metabolism, computational docking can further explore the structural basis for this limited interaction and investigate potential binding to other enzymes. nih.govwikidoc.orgfda.govnih.govdrugbank.com
By creating 3D models of both drospirenone and the active sites of metabolic enzymes, researchers can predict binding affinities and potential sites of metabolic attack on the drospirenone molecule. This can help to identify which parts of the steroid are most susceptible to reactions like hydroxylation, a key step in the formation of metabolites such as this compound. These predictive models can guide further in vitro and in vivo studies to confirm the computationally generated hypotheses.
Advanced Analytical Methodologies for Characterization and Quantification of 5 Hydroxy Drospirenone
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is the cornerstone for the analytical assessment of 5'-Hydroxy Drospirenone (B1670955). Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are instrumental in its separation and purity profiling.
HPLC, particularly in its reverse-phase mode, is a widely employed technique for the analysis of Drospirenone and its related compounds, including 5'-Hydroxy Drospirenone. iajpr.comafricanjournalofbiomedicalresearch.com The development of a robust HPLC method requires careful optimization of several key parameters to achieve the desired separation and resolution.
The choice of the stationary phase is fundamental to achieving effective separation in reverse-phase HPLC. For the analysis of Drospirenone and its structurally similar metabolites like this compound, C18 (octadecylsilyl) columns are predominantly used. iajpr.comhumanjournals.comresearchgate.netnih.gov These columns feature a nonpolar stationary phase that interacts with the analytes based on their hydrophobicity.
The selection often involves testing various C18 columns from different manufacturers, as subtle differences in silica (B1680970) backbone, end-capping, and carbon load can significantly impact selectivity and peak shape. iajpr.com For instance, columns like the Restex Allure C18 (250mm × 4.6mm, 3 μm) and Agilent Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) have been successfully used in methods developed for Drospirenone and its impurities. humanjournals.comnih.gov The goal is to select a column that provides baseline resolution between the parent compound, this compound, and other potential impurities.
HPLC Stationary Phase Parameters for Drospirenone and Impurity Analysis
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Restex Allure C18 | 250mm × 4.6mm | 3 µm | iajpr.comhumanjournals.com |
| Agilent Zorbax SB C18 | 250 mm × 4.6 mm | 5 µm | nih.gov |
| Kromasil 150 | 4.1 x 150mm | 2.1 µm | chemrj.org |
| BDS Hypersil C18 | 250 x 4.6 mm | 5 µm | africanjournalofbiomedicalresearch.com |
| Nova-Pak CN | Not Specified | Not Specified | researchgate.net |
| Kinetex™ C18 | 250 × 4.6 mm | 5 μm | researchgate.net |
| Kromosil C18 | 150 x 4.6 mm | 5.0 µm | zenodo.org |
| Symmetry C18 | 250x4. 6mm | 5 µm | researchgate.net |
| Purospher STAR RP-18e | 150 X 4.0 mm | 5 µm | researchgate.net |
The mobile phase composition is a critical variable that dictates the retention and elution of analytes. For the separation of Drospirenone and its metabolites, mobile phases typically consist of a mixture of an aqueous component (water or a buffer like phosphate (B84403) or formate (B1220265) buffer) and an organic modifier. researchgate.netlcms.czijpsr.com Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. iajpr.comhumanjournals.com
Methods can be either isocratic (constant mobile phase composition) or gradient (composition changes over time). Isocratic elution with a mobile phase like acetonitrile and water (65:35 v/v) has been used for the determination of Drospirenone. humanjournals.com However, for complex mixtures containing multiple impurities like this compound, gradient elution is often necessary to achieve adequate separation of all components within a reasonable timeframe. researchgate.net A gradient method might start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration, allowing for the elution of compounds with varying polarities. researchgate.net For example, a method for separating Drospirenone and its nine related impurities utilized a gradient system with a buffer, acetonitrile, and tetrahydrofuran. researchgate.net The pH of the aqueous component can also be adjusted to optimize the ionization state of the analytes and improve peak shape. chemrj.org
Examples of HPLC Mobile Phase Compositions
| Mobile Phase Components | Elution Mode | Reference |
|---|---|---|
| Acetonitrile: Water (65:35 v/v) | Isocratic | humanjournals.com |
| Buffer A (0.1% OPA and 0.1% Triethyl amine, pH 4.5): Kh2 (55:45) | Isocratic | chemrj.org |
| Methanol: Water (65:35 v/v) | Isocratic | iajpr.com |
| K2HPO4 (50 mM): Acetonitrile (60:40, v/v), pH 8.0 | Isocratic | researchgate.net |
| Buffer A (Buffer:Acetonitrile:Tetrahydrofuran 60:30:10): Solvent B (Acetonitrile:Tetrahydrofuran 70:30) | Gradient | researchgate.net |
| Ammonium acetate: Acetonitrile (70:30), pH 6.8-7.2 | Isocratic | ijpsr.com |
| Methanol: 1% Ortho phosphoric acid (54.5:45.5 v/v) | Isocratic | researchgate.net |
| Mobile Phase A (100% Acetonitrile): Mobile Phase B (Acetonitrile:Water 1:3 v/v) | Gradient | nih.gov |
Controlling the flow rate of the mobile phase and the temperature of the column are crucial for achieving reproducible results and optimizing resolution. The flow rate affects the analysis time and the efficiency of the separation. A typical flow rate for standard HPLC columns (e.g., 4.6 mm internal diameter) is around 1.0 mL/min. iajpr.comafricanjournalofbiomedicalresearch.comhumanjournals.com Adjusting the flow rate can influence the retention times of analytes; for instance, deliberate variations to 0.9 mL/min and 1.2 mL/min have been tested to assess method robustness. chemrj.orgijrpc.com
Column temperature also plays a significant role. Maintaining a constant and controlled temperature, often slightly above ambient (e.g., 25°C, 30°C, or 40°C), minimizes fluctuations in retention times and improves peak symmetry. africanjournalofbiomedicalresearch.comnih.govchemrj.org Higher temperatures can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis, but can also affect the stability of the analyte or the stationary phase. Therefore, temperature is a key parameter to be optimized and controlled during method development. africanjournalofbiomedicalresearch.comchemrj.org
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.
UPLC-MS/MS (tandem mass spectrometry) methods have been developed for the highly selective and sensitive analysis of Drospirenone in human plasma. chromatographyonline.com These methods are crucial for bioequivalence studies and can be adapted for the quantification of metabolites like this compound. One such method employed a Luna C18 column (100 × 2.6 mm, 1.6 µ) with an isocratic mobile phase of acetonitrile and 0.1% formic acid (70:30 v/v). japsonline.com The analysis was completed in just 3 minutes, demonstrating the high throughput of UPLC systems. japsonline.com The combination of mixed-mode solid-phase extraction (SPE) with UPLC-MS/MS can virtually eliminate matrix effects, leading to a robust and reliable quantification of Drospirenone and its related compounds. chromatographyonline.com
UPLC Method Parameters for Drospirenone Analysis
| Column | Mobile Phase | Flow Rate | Temperature | Detection | Run Time | Reference |
|---|---|---|---|---|---|---|
| Luna C18 (100 × 2.6 mm, 1.6 µ) | Acetonitrile: 0.1% Formic Acid (70:30 v/v) | 1.0 mL/min | 25°C | UV (262 nm) | 3 min | japsonline.com |
| Not specified | Mixed-mode SPE followed by UPLC-MS/MS | Not specified | Not specified | MS/MS | 3 min cycle time | chromatographyonline.com |
Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique used for the qualitative analysis and separation of compounds. In the context of Drospirenone analysis, TLC is particularly useful for monitoring the progress of chemical reactions and for the initial separation and identification of degradation products formed under stress conditions (e.g., acidic or alkaline hydrolysis). ijper.org
For the separation of Drospirenone and its degradants, silica gel 60 F254 precoated TLC plates are commonly used as the stationary phase. ijper.org The development of the chromatogram is achieved using a suitable mobile phase system in a saturated chamber. An optimized mobile phase consisting of toluene, methanol, and diethylamine (B46881) in a ratio of 7:3:0.1 (v/v/v) has been shown to provide good resolution for Drospirenone, with a reported Rf value of 0.69. ijper.org The separated spots on the TLC plate can be visualized under UV light (e.g., at 280 nm) and then further characterized by scraping the spot from the plate, extracting the compound, and subjecting it to more advanced analytical techniques like mass spectrometry or NMR. ijper.org
TLC System for Separation of Drospirenone and Degradation Products
| Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Silica C60F254 precoated plates | Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v) | UV light at 280 nm | ijper.org |
| Not specified | Monitoring reaction progress | Not specified | google.com |
Mobile Phase Composition and Gradient Optimization
Ultra-Performance Liquid Chromatography (UPLC) Applications
Spectroscopic and Spectrometric Approaches for Structural Elucidation
A combination of spectroscopic and spectrometric methods provides a powerful toolkit for the detailed structural analysis of this compound. These techniques offer complementary information, from molecular weight and elemental composition to the specific arrangement of atoms and functional groups within the molecule.
Tandem mass spectrometry (MS/MS) is an indispensable tool for the characterization of metabolites and degradation products like this compound. cleanchemlab.comresearchgate.netresearchgate.net It allows for the selective detection and structural elucidation of the compound, even in complex mixtures.
Various ionization techniques can be employed for the analysis of Drospirenone and its derivatives. Electron Ionization (EI) is one such method, typically operating at 70 eV, which generates characteristic fragment ions. nih.govacs.org For instance, in the analysis of a Drospirenone solvatomorph, thermogravimetry coupled with mass spectrometry (TG-MS) identified fragment ions such as CH₃⁺ (m/z 15), H₂O⁺ (m/z 18), CO⁺ (m/z 28), S⁺ (m/z 32), CHS⁺ (m/z 45), CH₃SO⁺ (m/z 63), and (CH₃)₂SO⁺ (m/z 78) when dimethyl sulfoxide (B87167) was the solvent. acs.orgresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful technique used for metabolic profiling. nih.gov In such studies, isotopically labeled internal standards are often used for accurate quantification. nih.gov The fragmentation patterns obtained from MS/MS analysis provide a "fingerprint" that aids in the identification of specific compounds. For Drospirenone, the parent ion mass spectrum shows a prominent peak at m/z 367.10. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Drospirenone | 367.3 | 107.1 | 300 | 40 | 45 |
| Drospirenone | 367.3 | 309.2 | 300 | 40 | 25 |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. acs.org This capability is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) offer unmatched specificity and resolution for this purpose. japsonline.com For this compound, with a molecular formula of C₂₄H₃₂O₃, the exact mass is 368.23514488 Da. nih.gov This precise measurement helps to confirm its identity and differentiate it from other related substances. nih.govacs.org
| Property | Value |
|---|---|
| Molecular Weight | 368.5 g/mol |
| Molecular Formula | C₂₄H₃₂O₃ |
| Exact Mass | 368.23514488 Da |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and stereochemistry of molecules. conicet.gov.arrsc.orgwordpress.com Both ¹H and ¹³C NMR are used to elucidate the connectivity of atoms. conicet.gov.ar For complex molecules like this compound, two-dimensional NMR techniques such as COSY (homonuclear correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) are employed to assign proton and carbon signals definitively. conicet.gov.ar
The stereochemistry of specific functional groups can be established using Nuclear Overhauser Enhancement Spectroscopy (NOESY). conicet.gov.arwordpress.com For example, in the analysis of a hydroxylated Drospirenone metabolite, NOE enhancements between a new methine proton and existing methyl groups indicated the specific spatial orientation of the new hydroxyl group. conicet.gov.ar This level of detail is critical for understanding the precise three-dimensional arrangement of atoms in this compound. vulcanchem.com
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tutorchase.comnih.gov Different chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for each compound. tutorchase.com The IR spectrum of a molecule can reveal the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). libretexts.orglibretexts.orglibretexts.org
For this compound, the presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. core.ac.uk The carbonyl group of the lactone and ketone would show strong, sharp absorptions in the 1670-1780 cm⁻¹ range. libretexts.org The specific frequencies of these absorptions can provide further information about the chemical environment of the functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol/Phenol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Carboxylic Acid | O-H stretch | 2500 - 3500 | Very Broad |
| Ketone | C=O stretch | ~1715 | Strong |
| Lactone (saturated, γ-lactone) | C=O stretch | ~1770 | Strong |
| Alkene | C=C stretch | 1680 - 1640 | Medium |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the presence of chromophores, which are the parts of the molecule that absorb light. bspublications.netijtsrd.com This technique is widely used for the quantitative analysis of compounds and for method development in pharmaceutical analysis. ijpsjournal.comijpsjournal.com
For Drospirenone, the maximum absorption (λmax) is typically observed around 274 nm in ethanol. ijpsjournal.comijpsjournal.com This absorption is due to the α,β-unsaturated ketone chromophore in the A-ring of the steroid structure. The introduction of a hydroxyl group, as in this compound, may cause a slight shift in the λmax. UV-Vis spectroscopy is often used to establish linear calibration curves for the quantification of Drospirenone and its related compounds in various samples. ijpsjournal.com Method validation according to ICH guidelines ensures the accuracy, precision, and robustness of these analytical methods. ijpsjournal.comijpsjournal.com
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Absorption Maximum (λmax) | 274 nm |
| Linearity Range | 3–15 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.363 µg/mL |
| Limit of Quantification (LOQ) | 1.04 µg/mL |
Ionization Techniques and Fragmentation Pattern Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Integration of Multi-Omics and Advanced Analytical Platforms
Modern research increasingly integrates advanced analytical platforms with multi-omics approaches to gain a holistic understanding of a drug's effect on biological systems. Pharmacometabolomics, which studies the effect of a drug on the metabolome, is a prime example of this synergy. mdpi.com
For a compound like this compound, its quantification can be part of a much broader metabolic profiling study. Advanced platforms, such as high-resolution liquid chromatography-mass spectrometry (LC-MS), are capable of detecting and quantifying hundreds of metabolites simultaneously in a single analysis. mdpi.comnih.govnih.gov For instance, a study on women using Drospirenone-containing contraceptives employed a commercial LC-MS/MS kit to profile 630 metabolites from 26 different biochemical classes. mdpi.comnih.gov
This multi-omics approach allows researchers to:
Place the metabolite in a broader biological context: Instead of just measuring the concentration of this compound, its levels can be correlated with changes in amino acids, lipids (like ceramides (B1148491) and phosphatidylcholines), and other endogenous compounds. mdpi.com
Generate new hypotheses: Observing changes across multiple metabolic pathways can provide insights into the parent drug's mechanism of action and its systemic effects. mdpi.com
Enhance understanding of variability: By analyzing a wide array of metabolites, researchers can better understand the inter-individual differences in drug metabolism and response.
The integration of these platforms represents a shift from single-analyte quantification to a systems-level analysis, providing a much richer and more informative dataset for understanding the role and impact of metabolites like this compound. medicalresearchjournal.orgnih.gov
Structure Activity Relationship Sar and Molecular Interaction Studies of 5 Hydroxy Drospirenone
Comparative Receptor Binding Affinities and Selectivity Profiles
The pharmacological profile of Drospirenone (B1670955), the parent compound of 5'-Hydroxy Drospirenone, is characterized by its unique pattern of binding affinities to various steroid hormone receptors. nih.gov It is a potent progestogen and antimineralocorticoid, with additional antiandrogenic activity. nih.govwikipedia.orgnih.gov Drospirenone is distinguished from other synthetic progestogens by a profile that more closely resembles natural progesterone (B1679170), particularly concerning its antimineralocorticoid and antiandrogenic effects. wikipedia.orgnih.gov It does not possess estrogenic, glucocorticoid, or anti-glucocorticoid activity. wikipedia.orgresearchgate.net
The primary mechanism of action for this compound involves binding to progesterone receptors (PR). evitachem.com As a progestin, it is classified as an agonist of the PR, mimicking the effects of the natural hormone progesterone. evitachem.comwikipedia.org This interaction leads to the modulation of gene expression related to reproductive functions. evitachem.com Specific actions can include the transformation of endometrial cells into decidual cells, a critical process in early pregnancy, and the inhibition of DNA synthesis in ectopic endometrial cells. evitachem.com
The parent compound, Drospirenone, demonstrates a high affinity for the progesterone receptor. nih.govpharmgkb.org This strong binding and agonistic activity are fundamental to its use in inhibiting ovulation. researchgate.net
A defining characteristic of Drospirenone is its potent antagonism of the mineralocorticoid receptor (MR), the biological target for mineralocorticoids like aldosterone (B195564). nih.govwikipedia.orgnih.gov Its affinity for the MR is notably high, even reported to be several times greater than that of aldosterone itself. researchgate.net This antimineralocorticoid activity counteracts the sodium- and water-retaining effects of estrogens, which can be beneficial in therapeutic applications. nih.govresearchgate.netnih.gov
Research indicates that this compound may exhibit anti-androgenic properties, which could be beneficial in counteracting the effects of excessive androgen levels. evitachem.com This activity stems from its interaction with the androgen receptor (AR).
Studies on Drospirenone confirm its role as an antagonist of the androgen receptor. pharmgkb.orgresearchgate.net It exhibits low binding affinity for the AR but effectively inhibits AR-mediated transcription in a dose-dependent manner, blocking testosterone (B1683101) from binding to its receptor. nih.govnih.govresearchgate.net In vivo experiments have demonstrated that the antiandrogenic potency of Drospirenone is significantly higher—about five to ten times greater—than that of natural progesterone. nih.gov This antiandrogenic activity contributes to its effectiveness in managing conditions like acne. researchgate.netdrugbank.com
The selectivity of a steroid compound is critical to its clinical profile. Drospirenone is noted for its low binding affinity for the glucocorticoid receptor (GR). nih.govwikipedia.org Unlike progesterone, which shows considerable binding to the GR, Drospirenone's interaction is minimal, and it is considered to be devoid of any significant glucocorticoid or antiglucocorticoid activity. nih.govresearchgate.netdrugbank.com Furthermore, research confirms that neither Drospirenone nor progesterone binds to the estrogen receptor (ER). nih.govpharmgkb.orgresearchgate.net This high degree of selectivity minimizes off-target effects commonly associated with less selective progestins. mdpi.com
Interactive Table: Comparative Receptor Binding Affinities of Drospirenone vs. Progesterone
This table summarizes the relative binding affinities (RBA) of Drospirenone and Progesterone to human steroid receptors, providing context for the likely profile of this compound. Data is derived from in vitro steroid binding assays.
| Compound | Progesterone Receptor (PR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) |
| Drospirenone | High Affinity nih.govpharmgkb.org | High Affinity nih.govpharmgkb.org | Low Affinity nih.govpharmgkb.org | Low/No Affinity nih.govpharmgkb.org | No Affinity nih.govpharmgkb.org |
| Progesterone | High Affinity nih.gov | High Affinity nih.govnih.gov | Low Affinity nih.gov | Considerable Affinity nih.gov | No Affinity nih.gov |
Androgen Receptor Interaction and Modulatory Effects
Computational Modeling and Molecular Dynamics Simulations
Computational chemistry has become an indispensable tool in drug discovery and for understanding the interactions between a ligand and its protein target. ub.edu Techniques like molecular docking and molecular dynamics (MD) simulations provide an all-atom view of how a compound like this compound might bind to and modulate the activity of its target receptors. ub.edu
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). ub.edunih.gov The process involves placing the ligand, such as this compound, into the binding site of a target protein's 3D structure. nih.gov Using scoring algorithms, the method estimates the strength of the interaction, or binding energy, based on factors like structural, hydrophobic, and charge complementarity. ub.edu
This technique is crucial in the early stages of drug discovery for virtual screening of large compound libraries and for lead optimization. nih.gov For a compound like this compound, docking studies could predict its binding modes within the ligand-binding domains of the progesterone, mineralocorticoid, and androgen receptors. While specific molecular docking studies focusing on this compound are not widely published, MD simulations have been used to validate the stability of its parent compound, Drospirenone, in protein complexes, underscoring the utility of these methods. researchgate.net By comparing the predicted binding energies and key molecular interactions (e.g., hydrogen bonds) of this compound with those of Drospirenone and natural hormones, researchers can form hypotheses about its potency and selectivity, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their physicochemical properties. For steroid-like molecules such as this compound, QSAR studies help in understanding how structural modifications influence their interaction with biological targets.
While specific QSAR models exclusively for this compound are not detailed in the provided search results, the principles of QSAR are broadly applied to similar compounds, including its parent compound, Drospirenone. These models typically use a set of known active and inactive molecules to derive a mathematical relationship between chemical structure and biological activity. For instance, a QSAR model developed for inhibitors of human 5-alpha reductase type II, an enzyme relevant to steroid metabolism, utilized a dataset of 113 compounds to build a predictive model. nih.gov The descriptors in such models often include atom type electropological state, carbon type, radial distribution function (RDF), Barysz matrix, and molecular linear free energy relation. nih.gov The predictive power of these models is validated using external datasets, with a squared correlation coefficient (R²) of 0.72 and a Q² greater than 0.5 indicating a robust model. nih.gov
Such computational approaches can be applied to screen new molecules, like this compound, to predict their potential activity and guide further experimental investigation. nih.gov
Conformational Analysis and Energetic Profiles
The three-dimensional conformation of this compound is crucial for its biological activity, as it dictates how the molecule fits into the binding pocket of a receptor. Conformational analysis involves identifying the most stable spatial arrangements of a molecule and their corresponding energy levels.
The transformation from drospirenone to its metabolites, including hydroxylated forms, involves significant changes to the molecule's three-dimensional structure. The opening of the lactone ring, for example, fundamentally alters the rigid steroid backbone into a more flexible structure. Computational methods, such as those used in high-throughput virtual screening, consider the orientational, positional, and conformational space of ligands to understand their interactions with binding pockets. core.ac.uk
Energetic profiles, often calculated using computational chemistry, help in understanding the stability of different conformers. For similar complex molecules, computational studies have been used to explore the energetic profiles related to cycloaddition reactions, indicating the feasibility of certain reaction pathways based on activation free energy barriers. acs.org This type of analysis is essential for predicting the behavior of this compound in a biological system.
Predicting Reactivity and Degradation Kinetics through Computational Approaches
Computational models are valuable for predicting the chemical reactivity and degradation pathways of pharmaceutical compounds. For drospirenone and its derivatives, understanding degradation is critical for ensuring pharmaceutical stability. Forced degradation studies under acidic conditions have shown that the opening of the lactone ring is a primary degradation pathway for drospirenone. ijper.org
Computational approaches like Density Functional Theory (DFT) can be used to map hydrolysis pathways and transition states, while molecular dynamics simulations can model interactions with water and enzymes. These theoretical predictions can then be validated with experimental data. The reactivity of this compound is influenced by its functional groups, particularly the hydroxyl group, which can participate in hydrogen bonding, affecting its solubility and receptor interactions. evitachem.com
Mechanistic Investigations of Biological Activity at the Cellular Level (in vitro)
Modulation of Gene Expression and Signaling Pathways
At the cellular level, this compound is understood to exert its effects by modulating gene expression and interacting with various signaling pathways. Its primary mechanism of action involves binding to progesterone receptors. evitachem.com Upon binding, the receptor-ligand complex can modulate the expression of genes related to reproductive functions. evitachem.com
Steroid hormones and their analogs can influence cellular actions through both nuclear-initiated and membrane-initiated signaling pathways. genome.jp In the nuclear pathway, the hormone-receptor complex translocates to the nucleus and binds to DNA, activating gene expression. genome.jp Membrane-initiated pathways can involve the activation of G-protein coupled receptors and various protein kinase cascades. genome.jp
Studies on the parent compound, drospirenone, have shown that it can modulate the biosynthesis of several endogenous steroids by inhibiting the activity of enzymes like 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2). plos.org However, it does not appear to inhibit the mRNA expression of 3βHSD2 or CYP17A1. plos.org The activation of nuclear receptors by such compounds can lead to the recruitment of coactivators and the initiation of transcription. ufrgs.br Furthermore, signaling cascades involving MAPK and PI3K pathways have been implicated in the cellular effects of progestins. nih.gov
Effects on Cellular Processes (e.g., cell migration, differentiation)
The modulation of gene expression by this compound translates into effects on various cellular processes. Research has shown that it can induce the transformation of endometrial cells into decidual cells, a critical process in early pregnancy, and reduce DNA synthesis in ectopic endometrial cells. evitachem.com
Studies on the parent compound, drospirenone, have demonstrated effects on breast cancer cell migration. nih.gov In T47-D breast cancer cells, drospirenone was found to increase cell migration, an effect that could be reduced by inhibitors of the MAPK and PI3K pathways, as well as by a ROCK inhibitor. nih.gov This suggests that the migratory effects are mediated through a complex signaling cascade involving these kinases. nih.gov
Structure-Dependent Receptor Activation and Signal Transduction
The biological activity of this compound is intrinsically linked to its structure, which determines its binding affinity for various receptors and the subsequent signal transduction pathways that are activated. The hydroxyl group on this compound can influence its interaction with receptors through hydrogen bonding. evitachem.com
Drospirenone itself is an agonist of the progesterone receptor and an antagonist of the mineralocorticoid and androgen receptors. archivesofmedicalscience.com It does not exhibit significant estrogenic or glucocorticoid activity. archivesofmedicalscience.com The activation of the progesterone receptor by drospirenone leads to its antigonadotropic effects. archivesofmedicalscience.com The binding of a ligand to a steroid receptor like the progesterone receptor initiates a conformational change in the receptor, which then allows it to bind to specific DNA sequences and regulate gene transcription. pharmacompass.com This activation can trigger a cascade of events, including the activation of various signaling pathways such as those involving Ca2+, cAMP, and protein kinases, ultimately influencing downstream transcription factors. genome.jp
The structural differences between various progestins, including metabolites like this compound, can lead to different pharmacological profiles and effects on signal transduction. nih.gov
Based on a comprehensive review of the available scientific literature, detailed degradation pathway studies specifically focusing on the compound this compound are not available. The existing research primarily concentrates on the degradation of its parent compound, Drospirenone.
Forced degradation studies, which are essential for understanding the stability of a drug substance, have been extensively performed on Drospirenone under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments. These studies have led to the identification and characterization of several degradation products of Drospirenone.
However, equivalent detailed analyses for this compound, including its specific degradation pathways, the structural elucidation of its unique degradants, and proposed reaction mechanisms under forced stress conditions, are not documented in the provided search results. Therefore, it is not possible to construct an article that adheres to the user's specific outline for this compound based on the currently available information.
Degradation Pathways and Stability Assessment of 5 Hydroxy Drospirenone
Long-Term Stability Profiles and Degradation Kinetics of 5'-Hydroxy Drospirenone (B1670955)
The stability of 5'-Hydroxy Drospirenone, a metabolite of the synthetic progestin Drospirenone, is a critical factor in pharmaceutical quality control and environmental persistence. Understanding its degradation kinetics and the influence of various environmental factors is essential for ensuring the safety and efficacy of related pharmaceutical products and for assessing its environmental impact.
Influence of Environmental Factors on Degradation Rates
The degradation of drospirenone and its derivatives is significantly influenced by environmental conditions such as pH, temperature, and exposure to oxidative stress. Forced degradation studies, which are essential for identifying potential degradation products and pathways, reveal the compound's vulnerabilities. ijper.org
Under acidic conditions, drospirenone undergoes degradation. For instance, when exposed to hydrochloric acid at elevated temperatures (e.g., 80°C), significant degradation occurs. ijper.org A primary degradation pathway under acidic stress involves the hydrolytic opening of the lactone ring, which is a point of chemical vulnerability in the drospirenone structure. drugbank.com This reaction is a key concern for the stability of drospirenone-containing formulations.
Alkaline conditions also lead to the degradation of drospirenone. Studies involving exposure to sodium hydroxide (B78521) have demonstrated the compound's susceptibility to base-induced degradation. ijper.org
Oxidative stress, such as exposure to hydrogen peroxide, also results in the degradation of drospirenone. One study found that drospirenone degraded by 19% in 1% H2O2 after one hour, with more extensive degradation observed at higher concentrations of H2O2 and elevated temperatures. ijpsr.com
The following table summarizes the findings from forced degradation studies on the parent compound, drospirenone, which provides insights into the potential stability of its hydroxylated metabolite under similar conditions.
Table 1: Summary of Forced Degradation Studies on Drospirenone
| Stress Condition | Conditions | Observations | Reference |
|---|---|---|---|
| Acidic | 0.1N, 0.5N, 1.0N HCl at 80°C for 1 hour | Degradation observed. | ijper.org |
| Alkaline | 0.1N, 0.5N, 1.0N NaOH at 60°C for 30 minutes | Degradation observed. | ijper.org |
| Oxidative | 1% H2O2 for 1 hour | 19% degradation of drospirenone. | ijpsr.com |
| Oxidative | 3% H2O2 at 80°C | Increased degradation compared to 1% H2O2. | ijpsr.com |
Mechanistic Studies on Product Stability
Mechanistic studies have identified several key degradation products of drospirenone, providing a clearer understanding of its stability. The two major inactive metabolites identified in vivo are the acid form of drospirenone, which results from the opening of the lactone ring, and 4,5-dihydro-drospirenone-3-sulfate. drugbank.comwikipedia.org This hydrolytic opening of the lactone ring is a significant degradation pathway that also occurs under pharmaceutical stress conditions.
Under acidic degradation, a plausible structure of a degradation product has been identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa umweltbundesamt.denih.gov-17α-pregna-4,6-diene-21,17-carbolactone. ijper.org In contrast, alkaline-induced degradation can lead to the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol. ijper.org
Oxidative degradation of drospirenone has been shown to produce a biphenyl (B1667301) moiety as an impurity. ijpsr.com The structures of these degradation products are typically elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). ijper.orgijpsr.com
The table below lists the identified degradation products of drospirenone and the conditions under which they are formed.
Table 2: Identified Degradation Products of Drospirenone
| Degradation Product | Formation Condition | Reference |
|---|---|---|
| Acid form of drospirenone (opened lactone ring) | Metabolic and acidic hydrolysis | drugbank.com |
| 4,5-dihydro-drospirenone-3-sulfate | Metabolic | drugbank.comwikipedia.org |
| 3-oxo-15α,16α-dihydro-3'H-cyclopropa umweltbundesamt.denih.gov-17α-pregna-4,6-diene-21,17-carbolactone | Acidic degradation | ijper.org |
| 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol | Alkaline degradation | ijper.org |
| Biphenyl moiety | Oxidative degradation | ijpsr.com |
Future Directions and Emerging Research Avenues for 5 Hydroxy Drospirenone
Exploration of Novel Synthetic Routes and Biosynthetic Engineering
The generation of 5'-Hydroxy Drospirenone (B1670955) and other steroidal compounds is a complex process, and future research is poised to revolutionize their production through innovative synthetic and biosynthetic methods.
Traditional chemical synthesis of complex steroids like Drospirenone and its metabolites can be lengthy and challenging. researchgate.net Future efforts will likely focus on developing more efficient, stereospecific, and environmentally friendly synthetic routes. This could involve the discovery of novel catalysts and reaction systems that can achieve the desired molecular architecture with fewer steps and higher yields. The synthesis of Drospirenone often starts from precursors and involves multiple chemical reactions, including reduction reactions to form hydroxylated derivatives like 5'-Hydroxy Drospirenone. evitachem.com
A particularly promising frontier is the field of biosynthetic engineering. Advances in synthetic biology and metabolic engineering are enabling the de novo biosynthesis of steroids in microorganisms like yeast. researchgate.netnih.gov This "green" approach offers a sustainable and potentially more cost-effective alternative to traditional chemical synthesis. researchgate.netnih.gov Researchers are actively exploring ways to engineer the metabolic pathways of yeast to produce a variety of steroidal compounds, including those that could serve as precursors to this compound. researchgate.netnih.govbiosynsis.comfrontiersin.org
Biocatalysis, the use of enzymes to perform specific chemical transformations, is another key area of future research. nih.gov Engineered enzymes, such as cytochrome P450 monooxygenases, can be used to introduce hydroxyl groups at specific positions on a steroid's structure with high precision. rsc.orgasm.org This regio- and stereo-selective hydroxylation is crucial for creating specific metabolites like this compound and is a significant area of investigation for producing valuable steroidal pharmaceuticals. rsc.orgasm.orgplos.org
Table 1: Emerging Synthetic and Biosynthetic Strategies for Steroidal Compounds
| Approach | Description | Potential Advantages for this compound |
| Novel Chemical Synthesis | Development of new catalysts and reaction pathways to improve efficiency and stereoselectivity. researchgate.net | Increased yield, reduced production costs, and greater purity. |
| Metabolic Engineering (Yeast) | Engineering the metabolic pathways of yeast for de novo steroid biosynthesis. researchgate.netnih.gov | Sustainable and environmentally friendly production, potential for novel steroid structures. researchgate.netnih.govmpg.de |
| Biocatalysis (Engineered Enzymes) | Utilizing engineered enzymes (e.g., P450s) for specific hydroxylation reactions. rsc.orgasm.org | High regio- and stereoselectivity, enabling precise synthesis of the 5'-hydroxy metabolite. rsc.orgasm.org |
Advanced Spectroscopic and Imaging Techniques for Cellular Localization
Understanding where a compound like this compound is located within cells and tissues is fundamental to elucidating its biological function. Future research will increasingly rely on sophisticated spectroscopic and imaging techniques to provide these crucial insights.
Mass spectrometry (MS) coupled with chromatography is a cornerstone for steroid analysis. nih.govacs.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and are used to quantify Drospirenone and its metabolites in biological samples. lcms.cznih.govresearchgate.net However, these methods typically require homogenization of tissues, which results in the loss of spatial information. nih.govacs.org
A significant future direction is the application of mass spectrometry imaging (MSI). nih.govacs.org MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, allow for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govacs.orgpnas.org This can reveal, for instance, whether this compound accumulates in specific cell types or subcellular compartments. nih.govacs.org Recent advancements in MSI include the use of derivatizing agents and novel matrices to enhance the detection and differentiation of steroid isomers, which is critical for accurately identifying and mapping compounds like this compound. nih.govacs.orgacs.org
Furthermore, the development of on-tissue chemical derivatization protocols can significantly improve the ionization efficiency of steroids, making them more amenable to MSI analysis and allowing for visualization at subcellular resolutions. acs.org The convergence of advanced metabolomics and imaging technologies will be instrumental in mapping the cellular and tissue-specific fate of this compound. uqtr.ca
Refined Computational Models for Predicting Biological Effects and Chemical Reactivity
In silico, or computational, methods are becoming indispensable tools in drug discovery and development. For this compound, refined computational models hold the key to predicting its biological activity and chemical behavior, thereby guiding further experimental research.
Quantitative structure-activity relationship (QSAR) models are a ligand-based approach used to predict the biological activity of a molecule based on its chemical structure. oup.com These models can be trained on existing data for similar steroidal compounds to predict the potential effects of this compound. However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. oup.com
Machine learning approaches are also being increasingly employed to predict the interaction of compounds with biological targets, such as the pregnane (B1235032) X receptor (PXR), which is involved in drug metabolism. nih.gov Such models can help to anticipate how this compound might be metabolized and whether it could be involved in drug-drug interactions. nih.gov
Molecular docking and molecular dynamics simulations are powerful computational techniques that can model the interaction of a ligand, like this compound, with its protein target at an atomic level. zut.edu.pl These methods can predict the binding affinity and mode of interaction, providing insights into the compound's mechanism of action. zut.edu.pl For instance, computational studies have been used to investigate the potential of Drospirenone as an inhibitor of certain enzymes, and similar approaches could be applied to its hydroxylated metabolite. zut.edu.pl
Future research will likely focus on developing more accurate and predictive computational models by integrating larger and more diverse datasets and by employing more sophisticated algorithms. oup.com These advanced in silico tools will be crucial for prioritizing experimental studies and for gaining a deeper understanding of the chemical reactivity and biological effects of this compound.
Role of Steroidal Hydroxylation in Endocrine System Modulation Research
The addition of a hydroxyl group to a steroid molecule, a process known as hydroxylation, can significantly alter its biological activity and its role in the endocrine system. gfmer.ch Studying this compound provides a valuable opportunity to understand the broader implications of steroidal hydroxylation in endocrine modulation.
Steroid hormones, derived from cholesterol, are synthesized through a series of enzymatic reactions, many of which involve cytochrome P450 enzymes that catalyze hydroxylations. oup.com These modifications are critical for producing the diverse array of steroid hormones that regulate a vast range of physiological processes. gfmer.choup.com
The endocrine and immune systems are intricately linked, and steroid hormones are known to modulate immune function. nih.gov Future research could explore whether this compound has any immunomodulatory effects, further expanding our understanding of the complex interplay between synthetic steroids and the body's regulatory systems. The study of how endocrine-disrupting chemicals (EDCs) can interfere with steroidogenesis and hormone action is an active area of research, and understanding the role of metabolites like this compound can provide insights into these mechanisms. mdpi.com
Q & A
Q. What validated analytical methods are recommended for quantifying 5'-Hydroxy Drospirenone in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection at 245 nm is the standard method. Key parameters include:
- Column : 4.6-mm × 25-cm C18 column (3-µm packing).
- Mobile phase : Acetonitrile/water (gradient or isocratic).
- System suitability : Resolution ≥2.0 between this compound and structurally related impurities (e.g., 17-epi-Drospirenone) .
- Sample preparation : Dilution in acetonitrile/water (1:1) to 0.6 mg/mL, filtered through 0.45-µm membranes .
Q. How are structural isomers of this compound differentiated during impurity profiling?
Use chromatographic retention times and mass spectrometry (MS) fragmentation patterns. For example:
Q. What purity criteria are mandated for this compound in pharmacopeial standards?
Per USP guidelines:
- Total impurities : ≤0.5% (individual unspecified impurities ≤0.1%).
- Related compounds : 6α/6β-Hydroxy derivatives must be ≤0.15% each.
- Residual solvents : ≤0.5% for 1,2-dimethoxyethane and diisopropyl ether, validated via GC with flame ionization detection .
Advanced Research Questions
Q. How can experimental design optimize stability studies for this compound under varying pH and temperature conditions?
- Factorial design : Test combinations of pH (1–10), temperature (25–60°C), and light exposure.
- Response variables : Degradation kinetics (first-order rate constants) and impurity formation (e.g., oxidation products).
- Analytical validation : Include forced degradation studies to identify major degradation pathways and validate method specificity .
Q. What methodologies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Comparative metabolomics : Use LC-HRMS to profile metabolites in hepatocyte incubations vs. rodent plasma.
- Enzyme phenotyping : Incubate with CYP3A4/5 and CYP2C9 inhibitors to clarify isoform-specific contributions.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish species-specific metabolism from assay artifacts .
Q. How are synthetic routes to this compound optimized to minimize diastereomeric byproducts?
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during lactonization.
- Reaction monitoring : Track intermediates via in-situ FTIR for real-time adjustment of reaction parameters (e.g., temperature, catalyst loading).
- Crystallization : Employ solvent mixtures (e.g., ethanol/water) to enhance enantiomeric purity ≥99.5% .
Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in preclinical models?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy.
- Bootstrap resampling : Quantify uncertainty in potency estimates for small-sample studies.
- ANCOVA : Adjust for covariates like animal weight or baseline hormone levels .
Methodological Considerations
- Data validation : Cross-verify HPLC results with orthogonal techniques (e.g., NMR for structural confirmation) .
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Literature gaps : Prioritize questions addressing understudied areas (e.g., long-term metabolite toxicity or enantiomer-specific activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
